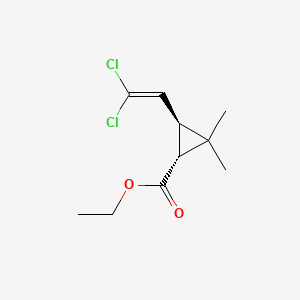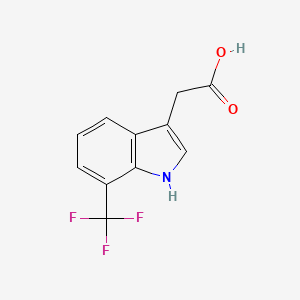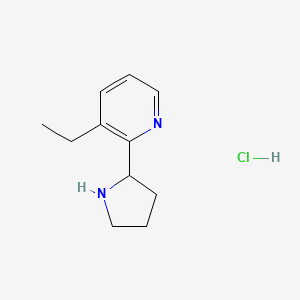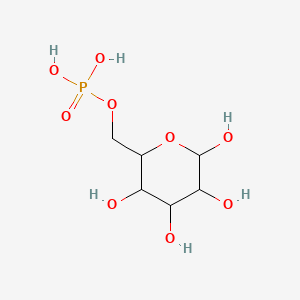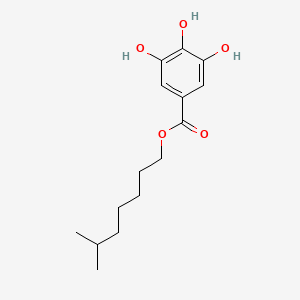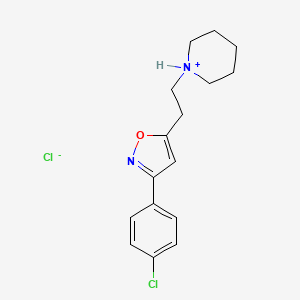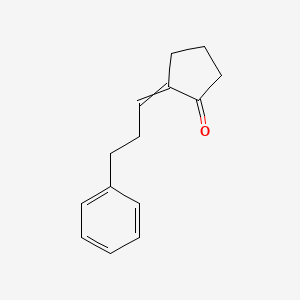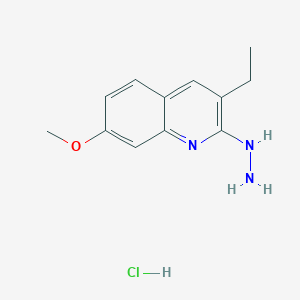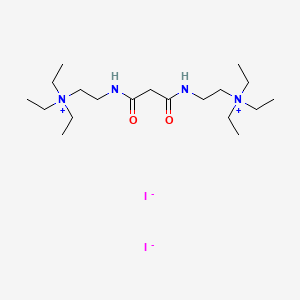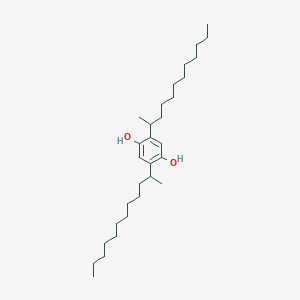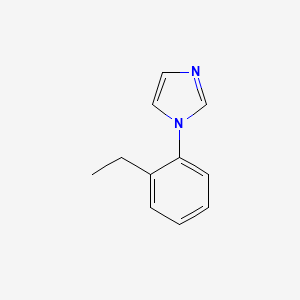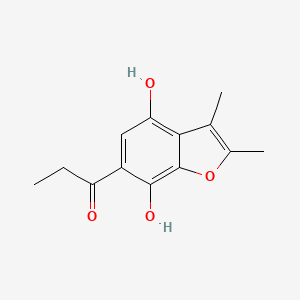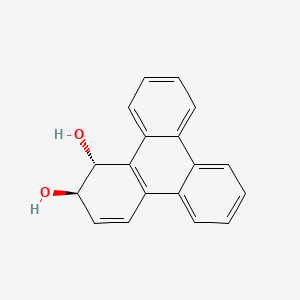
1,2-Triphenylenediol, 1,2-dihydro-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry. This compound is characterized by its unique structure, which includes two hydroxyl groups attached to a triphenylene backbone. The chirality of this compound makes it a valuable asset in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol typically involves the reduction of the corresponding diketone or diol precursor. One common method is the enantioselective reduction of 1,2-diketone using chiral catalysts. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a ruthenium or rhodium complex. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The key to industrial production is the optimization of reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form the corresponding diketone.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide. The reaction conditions vary depending on the desired substitution.
Major Products Formed
Oxidation: The major product is the corresponding diketone.
Reduction: The major product is the corresponding diol.
Substitution: The major products are the substituted derivatives of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of chiral pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound’s chirality allows for selective interactions with chiral receptors and enzymes, leading to enantioselective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-1,2-dihydrotriphenylene-1,2-diol
- (1R,2R)-1,2-diphenylethane-1,2-diol
- (1S,2S)-1,2-diphenylethane-1,2-diol
Uniqueness
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is unique due to its triphenylene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in asymmetric synthesis and catalysis, where the specific spatial arrangement of atoms is crucial for achieving high enantioselectivity.
Eigenschaften
CAS-Nummer |
68151-04-2 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
InChI-Schlüssel |
BSKBIHOSMNFDAS-AEFFLSMTSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C([C@H]([C@@H](C=C3)O)O)C4=CC=CC=C24 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


